N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2). This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of methanesulfonyl chloride with 4-(cyclopropylmethyl)-2-hydroxyaniline in the presence of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form sulfinamides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Sulfinamides and other reduced sulfur compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The hydroxyphenyl group may also contribute to its activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A widely used antibiotic with a sulfonamide group.
Ampiroxicam: A sultam with anti-inflammatory properties.
Uniqueness
N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide is unique due to its cyclopropylmethyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to other sulfonamides.
Properties
Molecular Formula |
C11H15NO3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-[4-(cyclopropylmethyl)-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-16(14,15)12-10-5-4-9(7-11(10)13)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
InChI Key |
GDTOZZNRTYHHJK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
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